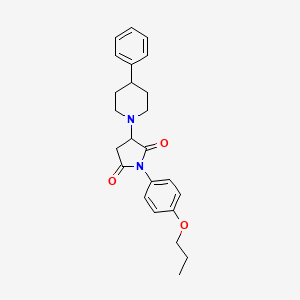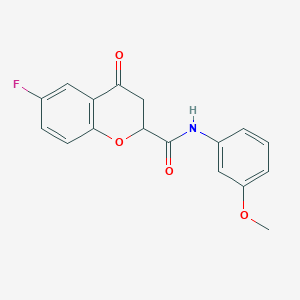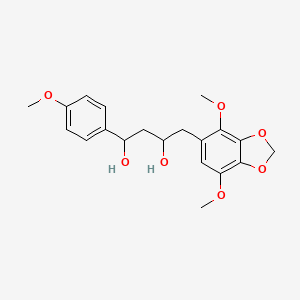
3-(4-Phenylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Phenylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its complex structure, which includes a piperidine ring, a pyrrolidine-2,5-dione moiety, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
合成経路と反応条件
3-(4-フェニルピペリジン-1-イル)-1-(4-プロポキシフェニル)ピロリジン-2,5-ジオンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には次のようなものがあります。
ピペリジン環の形成: ピペリジン環は、4-フェニルブタン-1-アミンなどの適切な前駆体を、酸性または塩基性条件下で環化させることで合成できます。
ピロリジン-2,5-ジオン部分の導入: この段階は、制御された条件下で、ピペリジン誘導体を、コハク酸無水物などの適切なジオン前駆体と反応させることにより、ピロリジン-2,5-ジオン構造を形成します。
プロポキシフェニル基の付加: 最後の段階は、中間体を、炭酸カリウムなどの塩基の存在下で、4-プロポキシベンジルクロリドでアルキル化して、目的の化合物を生成します。
工業的生産方法
この化合物の工業的生産では、上記合成経路を最適化して、収率と純度を向上させる場合があります。これには、高効率反応器、精密な温度制御、および再結晶またはクロマトグラフィーなどの精製技術の使用が含まれます。
3. 化学反応解析
反応の種類
3-(4-フェニルピペリジン-1-イル)-1-(4-プロポキシフェニル)ピロリジン-2,5-ジオンは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化することができ、酸化された誘導体を生成します。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元された類似体を生成します。
置換: フェニル基とプロポキシフェニル基は、使用される試薬と条件に応じて、求電子置換反応または求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 求電子置換のために臭素または塩素などのハロゲン化剤、求核置換のためにメタノールナトリウムなどの求核剤。
生成される主な生成物
酸化: 酸素含有官能基が追加された酸化された誘導体。
還元: 二重結合または酸素原子が少ない還元された類似体。
置換: フェニル環の水素原子を置換する異なる官能基を持つ置換された誘導体。
4. 科学研究における用途
3-(4-フェニルピペリジン-1-イル)-1-(4-プロポキシフェニル)ピロリジン-2,5-ジオンは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: タンパク質や核酸などの生体高分子との潜在的な相互作用について調査されています。
医学: 鎮痛、抗炎症、神経保護効果などの潜在的な薬理学的活性について研究されています。
産業: 新素材の開発および医薬品や農薬の製造における中間体として使用されています。
化学反応の分析
Types of Reactions
3-(4-Phenylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The phenyl and propoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing hydrogen atoms on the phenyl rings.
科学的研究の応用
3-(4-Phenylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
3-(4-フェニルピペリジン-1-イル)-1-(4-プロポキシフェニル)ピロリジン-2,5-ジオンの作用機序は、受容体や酵素などの特定の分子標的との相互作用を含みます。この化合物は、これらの標的に結合して、それらの活性を調節し、下流のシグナル伝達経路を誘発する可能性があります。たとえば、特定の神経伝達物質受容体でアゴニストまたはアンタゴニストとして作用し、神経活動を影響を与え、治療効果をもたらす可能性があります。
6. 類似化合物の比較
類似化合物
3-(4-フェニルピペリジン-1-イル)-1-(4-メトキシフェニル)ピロリジン-2,5-ジオン: プロポキシ基の代わりにメトキシ基を持つ類似の構造。
3-(4-フェニルピペリジン-1-イル)-1-(4-エトキシフェニル)ピロリジン-2,5-ジオン: プロポキシ基の代わりにエトキシ基を持つ類似の構造。
3-(4-フェニルピペリジン-1-イル)-1-(4-ブトキシフェニル)ピロリジン-2,5-ジオン: プロポキシ基の代わりにブトキシ基を持つ類似の構造。
ユニークさ
3-(4-フェニルピペリジン-1-イル)-1-(4-プロポキシフェニル)ピロリジン-2,5-ジオンのユニークさは、その特定の置換パターンにあり、これはその化学反応性、生物活性、および薬物動態特性に影響を与える可能性があります。プロポキシ基は、他のアルコキシ誘導体と比較して、異なる親油性と立体効果を与える可能性があり、分子標的とのユニークな相互作用と異なる治療プロフィールをもたらす可能性があります。
類似化合物との比較
Similar Compounds
3-(4-Phenylpiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Similar structure with a methoxy group instead of a propoxy group.
3-(4-Phenylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione: Similar structure with an ethoxy group instead of a propoxy group.
3-(4-Phenylpiperidin-1-yl)-1-(4-butoxyphenyl)pyrrolidine-2,5-dione: Similar structure with a butoxy group instead of a propoxy group.
Uniqueness
The uniqueness of 3-(4-Phenylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The propoxy group may confer distinct lipophilicity and steric effects compared to other alkoxy derivatives, potentially leading to unique interactions with molecular targets and different therapeutic profiles.
特性
分子式 |
C24H28N2O3 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
3-(4-phenylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H28N2O3/c1-2-16-29-21-10-8-20(9-11-21)26-23(27)17-22(24(26)28)25-14-12-19(13-15-25)18-6-4-3-5-7-18/h3-11,19,22H,2,12-17H2,1H3 |
InChIキー |
GNJFDYDRTZJDFD-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11052220.png)


![Ethyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B11052232.png)
![methyl 6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11052242.png)
![7-(morpholin-4-yl)-3-(naphthalen-1-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11052250.png)

![Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11052263.png)
![N-{[4-(propan-2-yl)cyclohexyl]carbonyl}methionine](/img/structure/B11052276.png)
![7-Imino-2,4,5-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene-1,8,8-tricarbonitrile](/img/structure/B11052277.png)
![Carbamic acid, [2-[4,5-dimethoxy-2-[[(2-methyl-3-furanyl)carbonyl]amino]phenyl]ethyl]-, methyl ester](/img/structure/B11052279.png)


